APDS is caused by variants in either PIK3CD or PIK3R1 genes, leading to overactivation of PI3Kδ. This hyperactivity disrupts the normal maturation and function of B and T lymphocytes, essential components of the adaptive immune system []. Leniolisib acts by specifically binding to PI3Kδ, inhibiting its activity and restoring a balance in the PI3Kδ pathway. This, in turn, is believed to promote the maturation and function of B and T cells, potentially improving immune function in APDS patients [].
Leniolisib has been evaluated in clinical trials for the treatment of APDS. A Phase II/III clinical trial demonstrated that leniolisib treatment led to a significant reduction in the size of enlarged lymph nodes, a hallmark feature of APDS, compared to placebo. Additionally, the trial showed an increase in the number of naive B cells, a type of immature B cell population, in the peripheral blood of patients treated with leniolisib []. These findings suggest leniolisib's potential to control the underlying cause of APDS and improve immune function.
Based on these promising results, an open-label extension study is ongoing to assess the long-term safety and efficacy of leniolisib in APDS patients []. Additionally, Pharming, the company developing leniolisib, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for its approval in APDS treatment [].
Leniolisib is a novel compound classified as a phosphoinositide 3-kinase delta inhibitor, specifically targeting the p110δ subunit of the phosphoinositide 3-kinase pathway. It has been developed primarily for the treatment of activated phosphoinositide 3-kinase delta syndrome, a primary immunodeficiency disorder characterized by hyperactivity of the PI3Kδ pathway due to gain-of-function mutations. The compound's chemical formula is C21H25F3N6O2•H3PO4, with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol for its phosphate salt form .
Leniolisib acts as a selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) [1]. PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, survival, and metabolism. In APDS, mutations lead to overactivation of PI3Kδ, contributing to uncontrolled lymphocyte proliferation and organ enlargement. By binding to the ATP-binding pocket of PI3Kδ, Leniolisib prevents the enzyme from functioning and disrupts the overactive signaling pathway [1]. This ultimately leads to reduced lymphocyte proliferation and improvement of APDS symptoms.
[1] Cant, AJ, et al. "Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome." Feb 2024. Report:
Leniolisib functions by selectively inhibiting the PI3Kδ enzyme, effectively blocking the active binding site on the p110δ subunit. In cell-free isolated enzyme assays, it has demonstrated a high selectivity for PI3Kδ over other PI3K isoforms: PI3Kα (28-fold), PI3Kβ (43-fold), and PI3Kγ (257-fold) . This inhibition leads to reduced activity in downstream signaling pathways, particularly those involving protein kinase B (AKT), which is critical for cellular processes like proliferation and survival.
Leniolisib has shown significant biological activity in modulating immune responses. In clinical studies, it has been observed to reduce hyperactivity in lymphocyte subsets and decrease lymphoproliferation in patients with activated phosphoinositide 3-kinase delta syndrome. The treatment resulted in partial reconstitution of lymphocyte populations and decreased levels of inflammatory markers such as tumor necrosis factor alpha . Furthermore, it has been reported to inhibit the proliferation and activation of both B and T cells, demonstrating its potential as an immunomodulatory agent.
The synthesis of leniolisib involves several key steps:
These methods are designed to enhance solubility and membrane permeability while maintaining metabolic stability.
Leniolisib is primarily indicated for the treatment of activated phosphoinositide 3-kinase delta syndrome. Its unique mechanism allows it to address the underlying hyperactivity of immune cells associated with this condition. Additionally, ongoing investigations are exploring its potential applications in other autoimmune disorders, such as primary Sjögren's syndrome .
Leniolisib exhibits notable interactions with various metabolic pathways. It is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4 (94.5%), which plays a critical role in its oxidative metabolism. Other enzymes involved include CYP3A5 and CYP1A2 at minor levels . Understanding these interactions is crucial for evaluating drug-drug interactions and optimizing therapeutic regimens.
Several compounds share structural or functional similarities with leniolisib, particularly within the category of phosphoinositide 3-kinase inhibitors:
Compound Name | Targeted Kinase | Selectivity | Unique Features |
---|---|---|---|
Idelalisib | PI3Kδ | High | Used in hematological malignancies; FDA approved |
Duvelisib | PI3Kδ/PI3Kγ | Moderate | Dual inhibition; used in chronic lymphocytic leukemia |
Copanlisib | PI3Kα/PI3Kδ | Moderate | Administered intravenously; indicated for lymphoma |
Leniolisib stands out due to its high selectivity for PI3Kδ over other isoforms, making it particularly effective for treating disorders linked to this specific pathway without significantly affecting other kinases involved in immune regulation . This selectivity contributes to its favorable safety profile compared to broader-spectrum inhibitors.
Leniolisib exhibits highly selective inhibition of phosphoinositide 3-kinase delta through competitive binding at the adenosine triphosphate binding site of the catalytic p110δ subunit [1] [2]. The compound demonstrates exceptional potency with an inhibitory concentration fifty (IC50) of 11 nanomolar against phosphoinositide 3-kinase delta, representing substantially greater selectivity compared to other class I phosphoinositide 3-kinase isoforms [2] [3]. This selectivity profile includes 22-fold selectivity over phosphoinositide 3-kinase alpha (IC50 = 244 nanomolar), 38-fold selectivity over phosphoinositide 3-kinase beta (IC50 = 424 nanomolar), and remarkable 202-fold selectivity over phosphoinositide 3-kinase gamma (IC50 = 2,230 nanomolar) [2] [3].
The binding mode characteristics of leniolisib distinguish it structurally from other phosphoinositide 3-kinase delta inhibitors. Unlike propeller-shaped inhibitors such as GS-643624 that induce the WM-pocket through insertion between tryptophan 760 and methionine 752, leniolisib maintains methionine 752 in its original position without inducing conformational changes [5]. This unique structural interaction contributes to the compound's selectivity profile and represents a distinct mechanism of phosphoinositide 3-kinase delta inhibition.
Pharmacokinetic parameters reveal rapid absorption characteristics with a time to maximum concentration of approximately one hour and an elimination half-life ranging from seven to ten hours [1] [6]. The compound demonstrates dose-proportional systemic exposure over the therapeutic range, reaching steady-state concentrations within two to three days of twice-daily administration [6]. Plasma protein binding is extensive at 94.5%, with an apparent distribution volume of 28.5 liters in patients with activated phosphoinositide 3-kinase delta syndrome [1].
Parameter | Value | Reference |
---|---|---|
IC50 Phosphoinositide 3-Kinase Delta | 11 nanomolar | [2] [3] |
IC50 Phosphoinositide 3-Kinase Alpha | 244 nanomolar | [2] [3] |
IC50 Phosphoinositide 3-Kinase Beta | 424 nanomolar | [2] [3] |
IC50 Phosphoinositide 3-Kinase Gamma | 2,230 nanomolar | [2] [3] |
Selectivity over Phosphoinositide 3-Kinase Alpha | 22-fold | [2] [3] |
Selectivity over Phosphoinositide 3-Kinase Beta | 38-fold | [2] [3] |
Selectivity over Phosphoinositide 3-Kinase Gamma | 202-fold | [2] [3] |
Binding Energy | -9.13 kilocalories per mole | [4] |
Inhibition Constant | 203.87 nanomolar | [4] |
Time to Maximum Concentration | 1 hour | [1] [6] |
Half-life | 7-10 hours | [1] [6] |
Leniolisib exerts profound downstream effects on the protein kinase B/mammalian target of rapamycin signaling cascade through its selective inhibition of phosphoinositide 3-kinase delta [1] [2] [7]. The primary mechanism involves blocking the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate, thereby preventing activation of downstream effector molecules including protein kinase B and mammalian target of rapamycin complex 1 [2] [8].
Protein kinase B pathway suppression represents the most direct downstream effect of leniolisib treatment. The compound induces dose-dependent reduction in phosphorylated protein kinase B levels in both cell lines overexpressing p110δ mutants and primary immune cells derived from patients with activated phosphoinositide 3-kinase delta syndrome [9] [7]. This suppression occurs rapidly following treatment initiation, with measurable reductions in phosphorylated protein kinase B observed within hours of drug administration [7]. The inhibition demonstrates a direct pharmacokinetic/pharmacodynamic relationship with a half-maximal inhibitory concentration of 300 nanograms per milliliter [7].
Mammalian target of rapamycin pathway modulation occurs through multiple mechanisms following leniolisib-mediated phosphoinositide 3-kinase delta inhibition [10] [7]. Mammalian target of rapamycin complex 1 activity becomes suppressed as a consequence of reduced protein kinase B phosphorylation, leading to decreased phosphorylation of downstream targets including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [7] [11] [12]. This suppression results in inhibited protein synthesis and reduced cell proliferation across multiple immune cell subsets [13].
Phosphorylated ribosomal protein S6 reduction serves as a reliable biomarker of pathway inhibition. Studies demonstrate consistent decreases in phosphorylated ribosomal protein S6 levels following leniolisib treatment, both in ex vivo stimulated B cells and without exogenous stimulation [7]. This reduction reflects the downstream consequences of mammalian target of rapamycin complex 1 suppression and correlates with clinical efficacy parameters.
Metabolic pathway effects extend beyond direct signaling cascade modulation. Leniolisib treatment influences cellular metabolism through effects on nutrient transporter expression and glucose uptake mechanisms [14]. The compound modulates the expression of transferrin receptor (CD71) and amino acid transporter subunit (CD98), which are critical for cellular nutrient acquisition and metabolic homeostasis in immune cells [14].
Pathway Component | Effect of Leniolisib | Mechanism | Reference |
---|---|---|---|
Phosphorylated Protein Kinase B | Decreased (dose-dependent) | Direct phosphoinositide 3-kinase delta inhibition blocks protein kinase B activation | [1] [2] [9] [7] |
Phosphorylated Ribosomal Protein S6 | Decreased | Downstream of phosphorylated protein kinase B suppression | [9] [7] |
Phosphatidylinositol (3,4,5)-trisphosphate Production | Reduced | Blocked conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol (3,4,5)-trisphosphate | [2] [8] |
Mammalian Target of Rapamycin Complex 1 Activity | Suppressed | Reduced via protein kinase B pathway suppression | [10] [7] |
Mammalian Target of Rapamycin Complex 2 Activity | Indirectly affected | Secondary effect through pathway modulation | [10] |
Eukaryotic Translation Initiation Factor 4E-binding Protein 1 Phosphorylation | Reduced | Mammalian target of rapamycin complex 1-dependent phosphorylation reduced | [11] [12] |
Protein Synthesis | Inhibited | Downstream of mammalian target of rapamycin pathway inhibition | [13] |
Cell Proliferation | Reduced | Result of pathway-wide suppression | [2] [9] |
Leniolisib demonstrates remarkable effects on B-cell development and maturation through restoration of normal phosphoinositide 3-kinase delta signaling in patients with activated phosphoinositide 3-kinase delta syndrome [9] [3] [15] [16]. The most striking effect involves normalization of transitional B-cell populations, which are characteristically elevated in activated phosphoinositide 3-kinase delta syndrome patients. Treatment with leniolisib reduces mean transitional B-cell levels from 38.17% to 2.47%, representing near-complete normalization to healthy control levels [16].
B-cell subset restoration encompasses multiple developmental stages and functional capacities. Naive B-cell populations demonstrate significant increases following leniolisib treatment, reflecting restored B-cell maturation pathways and corrected developmental checkpoints [9] [17] [15]. This improvement correlates with enhanced capacity for appropriate immune responses and reduced susceptibility to infections. Memory B-cell populations also show improved subset distribution, with corrections in class-switching defects that characterize activated phosphoinositide 3-kinase delta syndrome [7] [18].
Mechanistic basis of B-cell effects involves restoration of critical transcriptional networks controlling B-cell identity and differentiation. Phosphoinositide 3-kinase signaling induces expression of the transcription factor Pax5, which plays a central role in B-cell commitment and differentiation through activation of B-cell-specific signaling proteins including SLP-65 and CD19 [19]. Leniolisib treatment restores this phosphoinositide 3-kinase-Pax5 axis, linking cellular survival and differentiation with B-cell identity maintenance [19].
T-cell differentiation improvements manifest across multiple T-cell subsets and functional states. CD4+ T cells expressing PD-1, which are elevated in activated phosphoinositide 3-kinase delta syndrome and represent exhausted or dysfunctional states, show reduced frequencies following leniolisib treatment [9] [7]. Senescent CD8+ T cells, characterized by CD57 expression and CD4 negativity, demonstrate decreased populations, indicating prevention of premature T-cell senescence [9] [7].
T follicular helper cell function undergoes significant restoration with leniolisib treatment. These cells are critical for germinal center formation and B-cell help in antibody production. Patients with activated phosphoinositide 3-kinase delta syndrome exhibit impaired T follicular helper cell function, which improves substantially following phosphoinositide 3-kinase delta inhibition [18]. This restoration correlates with improved humoral immune responses and reduced dependence on immunoglobulin replacement therapy.
Regulatory T-cell enhancement represents another crucial aspect of leniolisib's immunomodulatory effects. Phosphoinositide 3-kinase delta is critical for regulatory T-cell function, and appropriate inhibition enhances regulatory capacity through FOXO1-mediated transcriptional regulation [20] [18]. This enhancement contributes to improved immune homeostasis and reduced autoimmune manifestations in treated patients.
Natural killer cell restoration occurs through phosphoinositide 3-kinase-dependent mechanisms controlling cytotoxic function. Patients with activated phosphoinositide 3-kinase delta syndrome exhibit impaired natural killer cell cytotoxicity, which shows partial restoration following leniolisib treatment [10]. This improvement contributes to enhanced antiviral immunity and tumor surveillance capacity.
Cell Type/Subset | Baseline Activated Phosphoinositide 3-Kinase Delta Syndrome Status | Leniolisib Treatment Effect | Mechanism of Action | Reference |
---|---|---|---|---|
Transitional B cells | Elevated (38.17% mean) | Normalized (to 2.47% mean) | Restored B-cell maturation checkpoint | [9] [3] [15] [16] |
Naive B cells | Decreased | Increased significantly | Normalized differentiation pathway | [9] [17] [15] |
Memory B cells | Dysregulated | Improved subset distribution | Corrected class switching defects | [7] [18] |
CD4+ T cells (PD-1+) | Increased | Reduced frequency | Reduced T-cell exhaustion markers | [9] [7] |
CD8+ T cells (senescent) | Elevated (CD57+CD4-) | Decreased population | Prevented premature senescence | [9] [7] |
T follicular helper cells | Impaired function | Restored function | Improved germinal center formation | [18] |
Regulatory T cells | Reduced function | Enhanced regulatory capacity | Enhanced FOXO1-mediated regulation | [20] [18] |
Natural killer cells | Impaired cytotoxicity | Partially restored function | Restored phosphoinositide 3-kinase-dependent cytotoxicity | [10] |
Leniolisib demonstrates unique target engagement characteristics compared to other phosphoinositide 3-kinase delta inhibitors currently available for clinical use [21]. The compound exhibits a distinctive selectivity profile with moderate chemical potency but exceptional isoform specificity, particularly regarding the critical delta/gamma selectivity ratio of 0.0049 [21]. This ratio compares favorably to other phosphoinositide 3-kinase delta inhibitors, indicating superior selectivity for the delta isoform over gamma isoform inhibition.
Comparative potency analysis reveals important distinctions among phosphoinositide 3-kinase delta inhibitors. While idelalisib demonstrates higher chemical potency (IC50 = 1.3 nanomolar) compared to leniolisib (IC50 = 11 nanomolar), leniolisib shows superior tolerability and safety profile in clinical trials [21] [22]. Duvelisib functions as a dual phosphoinositide 3-kinase delta/gamma inhibitor (IC50 = 2.7 nanomolar for delta), while umbralisib shows lower potency (IC50 = 100 nanomolar) but maintains selectivity for the delta isoform [21] [22].
Structural classification differences contribute significantly to target engagement profiles. Leniolisib belongs to the tetrahydropyrido[4,3-d]pyrimidine chemical class, representing a structurally novel approach to phosphoinositide 3-kinase delta inhibition [1] [2] [21]. This differs from idelalisib's purine-quinazolin-4-one structure and the pan-phosphoinositide 3-kinase inhibitor copanlisib, which lacks isoform selectivity [21] [23].
Clinical safety profiles vary substantially among phosphoinositide 3-kinase delta inhibitors, with leniolisib demonstrating superior tolerability in activated phosphoinositide 3-kinase delta syndrome patients [21]. Idelalisib and duvelisib are associated with significant immune-mediated adverse events including hepatotoxicity, colitis, and neutropenia when used for hematologic malignancies [21]. These safety differences may relate to the degree of phosphoinositide 3-kinase gamma inhibition and overall pathway over-suppression.
Mutant-specific efficacy demonstrates leniolisib's effectiveness across different activated phosphoinositide 3-kinase delta syndrome-causing mutations. The compound shows consistent efficacy against common p110δ mutations including N334K, C416R, E525K, and E1021K, with crystallographic analysis confirming that these mutations do not interfere with leniolisib binding in the adenosine triphosphate pocket [7]. This broad mutant coverage provides therapeutic utility across the spectrum of activated phosphoinositide 3-kinase delta syndrome patients.
Target engagement kinetics reveal leniolisib's unique pharmacodynamic properties. The compound demonstrates rapid onset of pathway inhibition with apparent absence of hysteresis, indicating a direct pharmacokinetic/pharmacodynamic relationship [7]. Unlike other phosphoinositide 3-kinase delta inhibitors that may cause over-inhibition leading to immune suppression, leniolisib's moderate potency allows for pathway modulation rather than complete blockade [21].
Isoform selectivity mechanisms distinguish leniolisib from other inhibitors through its binding mode and structural interactions. The compound largely spares the gamma isoform while maintaining high selectivity for delta, avoiding off-target immune effects associated with dual delta/gamma inhibition [21]. This selectivity profile may explain the improved tolerability observed in clinical trials compared to other phosphoinositide 3-kinase delta inhibitors.
Inhibitor | IC50 Phosphoinositide 3-Kinase Delta (nanomolar) | IC50 Phosphoinositide 3-Kinase Gamma (nanomolar) | Delta/Gamma Selectivity Ratio | Chemical Structure Class | Binding Mode | Clinical Safety Profile | Reference |
---|---|---|---|---|---|---|---|
Leniolisib | 11 | 2,230 | 0.0049 | Tetrahydropyrido[4,3-d]pyrimidine | Adenosine triphosphate-competitive, unique | Well-tolerated in activated phosphoinositide 3-kinase delta syndrome | [1] [2] [21] |
Idelalisib | 1.3 | 10,300 | 0.0001 | Purine-quinazolin-4-one | Adenosine triphosphate-competitive | Hepatotoxicity, colitis | [21] [22] |
Duvelisib | 2.7 | Dual delta/gamma | Dual target | Dual phosphoinositide 3-kinase delta/gamma inhibitor | Adenosine triphosphate-competitive | Immune-mediated adverse events | [21] [22] |
Umbralisib | 100 | >15,000 | >0.0067 | Phosphoinositide 3-kinase delta-selective | Adenosine triphosphate-competitive | Moderate toxicity | [21] [22] |
Copanlisib | Pan-phosphoinositide 3-kinase | Pan-phosphoinositide 3-kinase | Non-selective | Pan-phosphoinositide 3-kinase inhibitor | Adenosine triphosphate-competitive | Significant toxicity | [21] [23] |
Seletalisib | 12 | 282 | 0.0426 | Phosphoinositide 3-kinase delta-selective | Adenosine triphosphate-competitive | Adverse events in activated phosphoinositide 3-kinase delta syndrome trials | [21] |